molecular formula C20H25F3O3S B181908 Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate CAS No. 154229-36-4

Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate

Cat. No.: B181908
CAS No.: 154229-36-4
M. Wt: 402.5 g/mol
InChI Key: HTQBXNHYTUSZON-QAGGRKNESA-N
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Description

Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate is a complex organic compound with a unique structure It is characterized by its cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a trifluoromethanesulfonate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes several chemical transformations to introduce the trifluoromethanesulfonate group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or alcohols.

Scientific Research Applications

Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroidal derivatives with different functional groups, such as:

  • [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] chloride
  • [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Uniqueness

The presence of the trifluoromethanesulfonate group in Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stable intermediates. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3O3S/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(19(15,2)12-10-16(14)18)26-27(24,25)20(21,22)23/h3,5-6,9,14-16H,4,7-8,10-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQBXNHYTUSZON-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440580
Record name [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-36-4
Record name Androsta-3,5,16-trien-17-ol, 17-(1,1,1-trifluoromethanesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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